molecular formula C10H9NO2S B2582887 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole CAS No. 2411253-95-5

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole

Cat. No.: B2582887
CAS No.: 2411253-95-5
M. Wt: 207.25
InChI Key: FGTGYCDMRDEHHX-UHFFFAOYSA-N
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Description

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with an oxiran-2-ylmethoxy group. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The oxiran (epoxide) moiety introduces unique reactivity due to its strained three-membered ring, enabling nucleophilic ring-opening reactions, which may enhance its utility in drug design or material science.

Properties

IUPAC Name

6-(oxiran-2-ylmethoxy)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-8(12-5-9-6-13-9)3-10-7(1)4-11-14-10/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGYCDMRDEHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole typically involves the reaction of 1,2-benzothiazole with an epoxide precursor. One common method is the reaction of 1,2-benzothiazole with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the epoxide ring and its subsequent attachment to the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The epoxide ring can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity . The benzothiazole moiety may also contribute to the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[1,2,3]dithiazole Derivatives

Benzo[1,2,3]dithiazole replaces the thiazole’s carbon at the 2-position with sulfur, creating a dithiazole system (two sulfur atoms) fused to benzene. This substitution alters electronic properties and reactivity compared to 1,2-benzothiazole. For example:

  • Synthesis : Benzo[1,2,3]dithiazoles require distinct synthetic routes, often involving sulfurization of precursors, unlike the Gabriel-Colman rearrangement used for 1,2-benzothiazole derivatives .
  • Stability : The additional sulfur atom increases polarizability but may reduce metabolic stability due to higher susceptibility to oxidation.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituent Reactivity Highlights
6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole Benzothiazole Oxiran-methoxy Epoxide ring-opening reactivity
Benzo[1,2,3]dithiazole Benzodithiazole Sulfur at 2-position Enhanced electrophilicity

1,2-Benzisothiazole and Derivatives

1,2-Benzisothiazole shares the benzothiazole backbone but differs in substituents and applications:

  • Mass Spectrometry : Fragmentation patterns of 1,2-benzisothiazoles involve HCN elimination, whereas benzothiazoles lose CS. This distinction aids analytical characterization .

Benzisoxazole Analogs

Benzisoxazole replaces the thiazole’s sulfur with oxygen, forming an isoxazole ring. Key differences include:

  • Bioactivity: Substituted 1,2-benzisoxazoles show anti-inflammatory and analgesic activities, likely due to hydrogen-bonding interactions from the oxygen atom.
  • Stability : Benzisoxazoles are less aromatic than benzothiazoles, making them more reactive toward electrophilic substitution.

Substituted 1,2-Benzothiazoles

Modifications at the 3-position or sulfone groups significantly influence activity:

  • 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide : This derivative demonstrates potent antioxidant activity and favorable ADMET properties, attributed to the electron-withdrawing sulfone group and azepane ring .
  • 6-Chloro-7-cyano-1,4,2-benzodithiazine: Chloro and cyano substituents enhance antibacterial activity, whereas the oxiran-methoxy group in this compound may enable covalent interactions with biological targets .

Physicochemical and Reactivity Comparisons

  • Epoxide Reactivity: The oxiran group in this compound enables nucleophilic attacks (e.g., by amines or thiols), a feature absent in non-epoxidized analogs. This reactivity is exploitable in prodrug design or polymer chemistry.

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